

Addressing off-target effects of Ent-(+)-Verticilide in cellular assays

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Compound of Interest

Compound Name: Ent-(+)-Verticilide

Cat. No.: B15136729

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Technical Support Center: Ent-(+)-Verticilide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using **Ent-(+)-Verticilide** in cellular assays. Our goal is to help you mitigate potential off-target effects and ensure the accurate interpretation of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **Ent-(+)-Verticilide**?

Ent-(+)-Verticilide is a potent and selective inhibitor of the ryanodine receptor type 2 (RyR2). [1][2][3][4] RyR2 is a calcium release channel located on the membrane of the sarcoplasmic reticulum (SR) in cardiomyocytes. [3][4][5] By inhibiting RyR2, **Ent-(+)-Verticilide** reduces spontaneous Ca²⁺ leak from the SR, which can be a contributing factor to cardiac arrhythmias. [1]

Q2: How selective is **Ent-(+)-Verticilide** for RyR2?

Ent-(+)-Verticilide exhibits high selectivity for RyR2 over the skeletal muscle isoform, RyR1. [1][6] Studies have shown that while its natural enantiomer, (-)-verticilide, has no effect on RyR2, **Ent-(+)-Verticilide** is a potent inhibitor. [1] Furthermore, it has been reported to not significantly affect other cardiac ion channels, such as sodium or L-type calcium channels, and does not alter the cardiac action potential. [1][7]

Q3: What are the known off-target effects of **Ent-(+)-Verticilide**?

Current research suggests that **Ent-(+)-Verticilide** has a favorable off-target profile, with minimal effects on RyR1 and other major cardiac ion channels.^{[1][6]} However, as with any small molecule, it is crucial to perform appropriate control experiments to rule out potential off-target effects in your specific cellular model.

Q4: What is the difference between **Ent-(+)-Verticilide** and Ent-Verticilide B1?

Ent-Verticilide B1 is an 18-membered ring-size analog of the 24-membered **Ent-(+)-Verticilide**.^{[3][4]} Both compounds inhibit RyR2, but they have different potencies and pharmacokinetic properties.^{[3][4][5]} Generally, **Ent-(+)-Verticilide** has a higher potency in in vitro assays.^{[3][4]}

Troubleshooting Guide

Problem 1: I am not observing the expected inhibition of calcium release in my cardiomyocyte assay.

- Possible Cause 1: Compound Stability and Handling.
 - Solution: Ensure that **Ent-(+)-Verticilide** has been stored correctly and that the solvent used for dilution (e.g., DMSO) is of high quality. Prepare fresh dilutions for each experiment.
- Possible Cause 2: Cell Permeability.
 - Solution: While **Ent-(+)-Verticilide** has been shown to be cell-permeable, the kinetics of uptake may vary between cell types and experimental conditions.^[1] Increase the pre-incubation time with the compound to ensure it reaches its intracellular target.
- Possible Cause 3: Incorrect Assay Conditions.
 - Solution: Verify the final concentration of **Ent-(+)-Verticilide** in your assay. Ensure that the experimental conditions (e.g., temperature, buffer composition) are optimal for both the cells and the compound's activity.

Problem 2: I am observing unexpected changes in cell viability or morphology.

- Possible Cause 1: Solvent Toxicity.
 - Solution: High concentrations of solvents like DMSO can be toxic to cells. Include a vehicle-only control (the same concentration of solvent used to deliver the compound) to distinguish between solvent effects and compound-specific effects.
- Possible Cause 2: Off-Target Effects in Your Specific Cell Line.
 - Solution: Although **Ent-(+)-Verticilide** is highly selective, it's possible it may interact with other targets in your particular cellular model. Consider performing a counterscreen with a structurally unrelated RyR2 inhibitor to see if the phenotype is reproducible. Additionally, using a lower concentration of **Ent-(+)-Verticilide** may mitigate these effects while still achieving RyR2 inhibition.
- Possible Cause 3: Disruption of Essential Calcium Signaling.
 - Solution: Since RyR2 plays a role in normal calcium signaling, its inhibition could have downstream consequences in certain cell types or under specific conditions. Analyze key cellular health markers and consider time-course experiments to understand the onset of any observed toxicity.

Quantitative Data Summary

The following tables summarize the reported potency of **Ent-(+)-Verticilide** and its analog, Ent-Verticilide B1, in various assays.

Compound	Assay	Species	IC50	Reference
Ent-(+)-Verticilide	[3H]ryanodine binding	Porcine	0.1 μ M	[3][4]
Ent-(+)-Verticilide	Intact Cardiomyocyte Ca2+ Release	Mouse	0.09 μ M	[3]
Ent-(+)-Verticilide	In vivo antiarrhythmic effect	Mouse	266 ng/mL (312 nM)	[2][6]
Ent-Verticilide B1	[3H]ryanodine binding	Porcine	1.3 - 1.9 μ M	[3][4]
Ent-Verticilide B1	RyR2 Single Channel	Porcine	0.24 μ M	[3]
Ent-Verticilide B1	Intact Cardiomyocyte Ca2+ Release	Mouse	0.23 μ M	[3][4][5]

Experimental Protocols

1. [3H]Ryanodine Binding Assay

This assay biochemically measures the opening of RyR channels. An inhibitor will decrease the amount of radiolabeled ryanodine that can bind to the open channel.

- Isolate Sarcoplasmic Reticulum (SR) Vesicles: Homogenize cardiac muscle tissue and isolate the SR vesicles containing RyR2 through differential centrifugation.
- Incubation: Incubate the SR vesicles with a constant concentration of [3H]ryanodine and varying concentrations of **Ent-(+)-Verticilide**. Include appropriate controls (vehicle and a known inhibitor).
- Separation: After incubation, separate the bound from free [3H]ryanodine by rapid filtration through glass fiber filters.

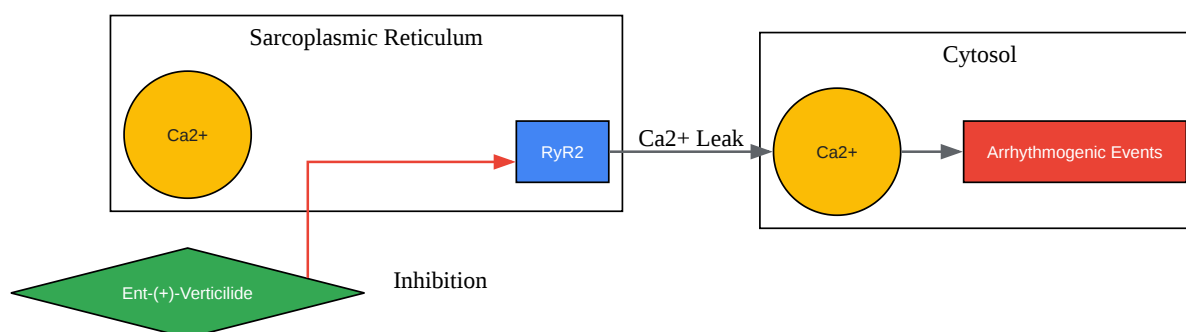
- Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
- Data Analysis: Plot the percentage of inhibition against the logarithm of the **Ent-(+)-Verticilide** concentration to determine the IC50 value.

2. Calcium Spark Measurement in Intact Cardiomyocytes

This method directly visualizes spontaneous, localized Ca²⁺ release events (sparks) from the SR in living cells.

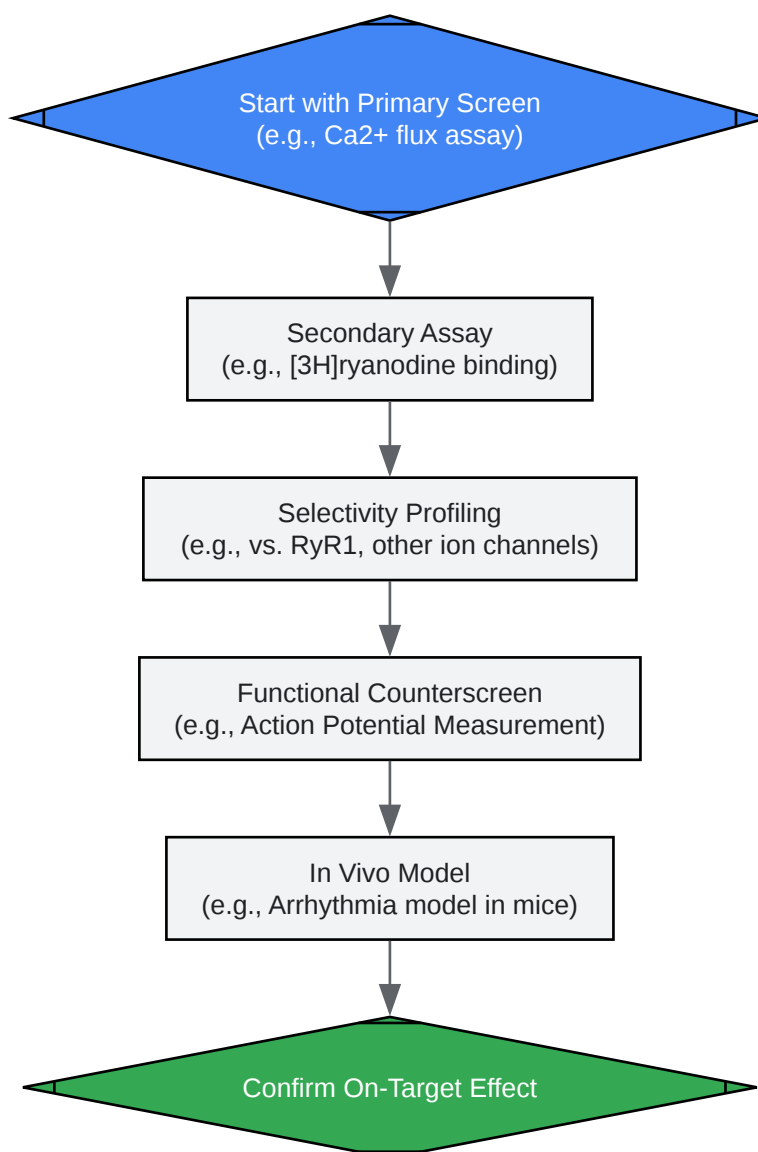
- Cell Isolation and Loading: Isolate primary cardiomyocytes and load them with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM).
- Pre-incubation: Incubate the dye-loaded cells with different concentrations of **Ent-(+)-Verticilide** or vehicle control for a sufficient duration to allow for cell penetration.
- Imaging: Acquire high-speed confocal line-scan images of the cardiomyocytes to detect transient, localized increases in fluorescence, which represent calcium sparks.
- Data Analysis: Use specialized software to quantify the frequency, amplitude, and duration of calcium sparks. A reduction in spark frequency is indicative of RyR2 inhibition.

Visualizations



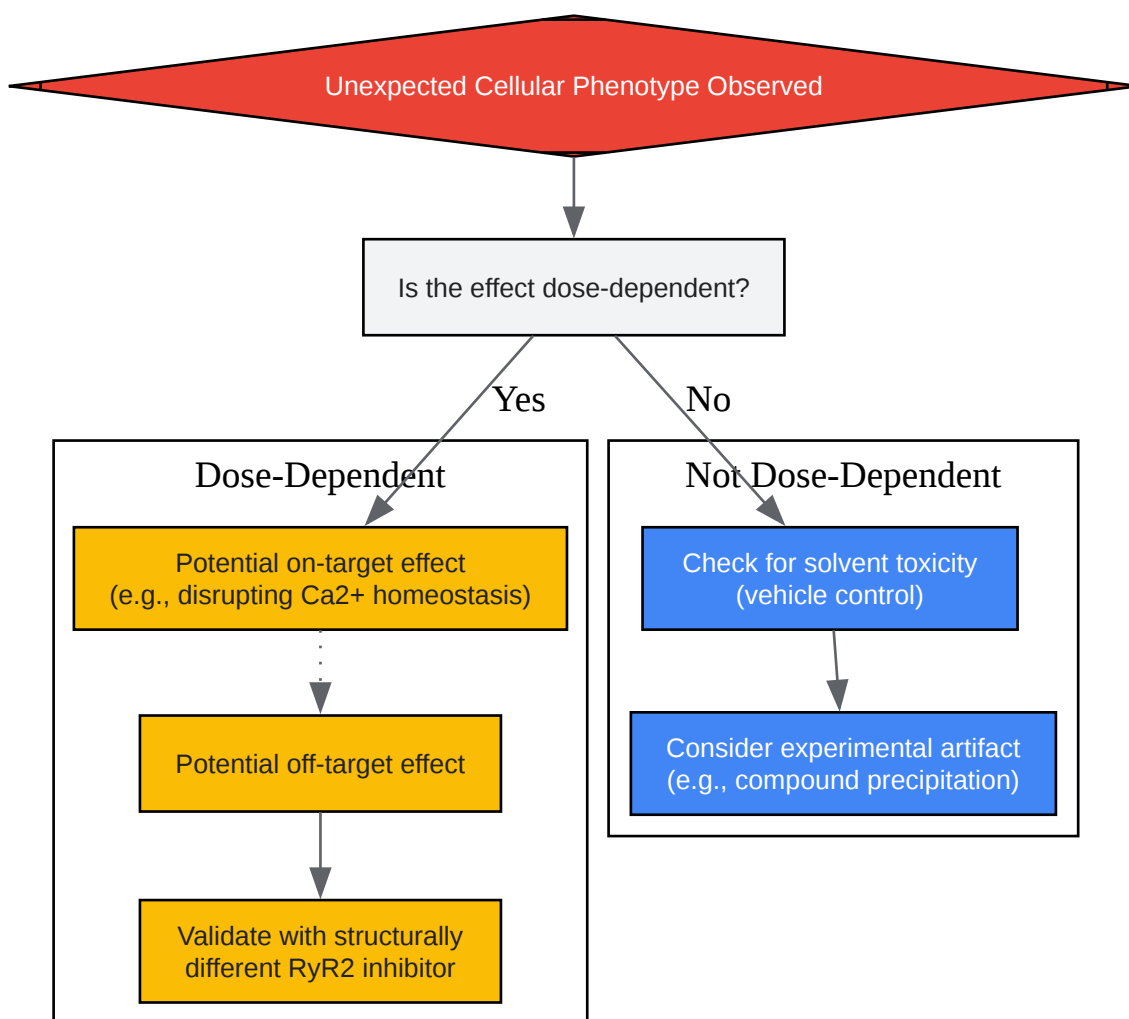
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Caption: Mechanism of action of **Ent-(+)-Verticilide**.



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Caption: Experimental workflow for assessing selectivity.



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Caption: Troubleshooting logic for unexpected results.

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